1,1-Difluorospiro[2.5]octane
Description
1,1-Difluorospiro[2.5]octane is a spirocyclic compound characterized by a cyclopropane ring fused to a cyclohexane system, with two fluorine atoms at the 1,1-positions. Its molecular formula is C₈H₁₂F₂, and it has a monoisotopic mass of 142.0967 g/mol . Derivatives of this compound, such as its hydrochloride salt (C₈H₁₄ClF₂N, molecular weight 197.653 g/mol) and carboxylic acid analogs (e.g., C₉H₁₂F₂O₂, 190.19 g/mol), are widely studied for applications in medicinal chemistry and organic synthesis . The spirocyclic architecture introduces significant steric and electronic effects, influencing reactivity and stability in chemical transformations .
Properties
CAS No. |
59987-85-8 |
|---|---|
Molecular Formula |
C8H12F2 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-difluorospiro[2.5]octane |
InChI |
InChI=1S/C8H12F2/c9-8(10)6-7(8)4-2-1-3-5-7/h1-6H2 |
InChI Key |
GYPBPZNKAXHIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a suitable spirocyclic precursor with a fluorinating agent. For example, the fluorination of spiro[2.5]octane-1-one using diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires controlled conditions, such as low temperatures and anhydrous solvents, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorospiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1-Difluorospiro[2.5]octane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound can be employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved bioavailability and metabolic stability.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-difluorospiro[2.5]octane exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, altering their activity. Additionally, the spirocyclic structure may contribute to the compound’s stability and reactivity, facilitating its role in various chemical and biological processes.
Comparison with Similar Compounds
Key Findings :
- Site-Selectivity: Fluorinated spiro compounds show preferential oxygenation at tertiary C−H bonds, while non-fluorinated analogs exhibit mixed radical/cationic pathways .
- Reaction Rates : The 1,1-difluoro substitution accelerates cationic intermediate formation by 2–3× compared to spiro[2.5]octane .
Physicochemical Properties
Topological indices (e.g., Zagreb index, F-index) correlate with physicochemical properties like entropy and acentric factor in octane isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
